N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2-chloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group from 2-chloroaniline. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the substitution reaction, and the product is subsequently purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as an active ingredient in drugs for treating various diseases.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: This compound shares a similar phenyl group with a chlorine substituent.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a halogen-substituted phenyl group.
Uniqueness
N~4~-(2-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
61912-49-0 |
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Molecular Formula |
C11H13ClN6 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-N-(2-chlorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H13ClN6/c1-18(2)11-16-9(13)15-10(17-11)14-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H3,13,14,15,16,17) |
InChI Key |
OSZVQIDOGQIEHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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